GB-110 hydrochloride

Description

Overview of Protease-Activated Receptors (PARs) in Cellular Signaling

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that play a crucial role in cellular signaling. physiology.org This family consists of four members, PAR1, PAR2, PAR3, and PAR4. nih.gov Unlike typical GPCRs that are activated by the binding of soluble ligands, PARs are activated by the proteolytic cleavage of their extracellular N-terminus by various proteases. wikipedia.orgresearchgate.net This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling cascades. wikipedia.orgresearchgate.net

Extracellular proteases, such as thrombin, trypsin, and coagulation factors, can regulate target cells by cleaving and activating PARs. cas.cz The activation of PARs can trigger a multitude of cellular responses through coupling to various G proteins, including Gq, Gi, and G12/13, as well as through G protein-independent pathways involving β-arrestins. mdpi.com These signaling pathways can lead to the mobilization of intracellular calcium, modulation of cyclic AMP levels, and activation of mitogen-activated protein kinase (MAPK) cascades, among other effects. cas.czmdpi.com

PARs are widely expressed throughout the body, including on epithelial cells, endothelial cells, smooth muscle cells, neurons, and various immune cells. wikipedia.orgcas.czfrontiersin.org Their activation is involved in a wide array of physiological and pathophysiological processes, including hemostasis, thrombosis, inflammation, pain, wound healing, and cancer progression. physiology.orgnih.govfrontiersin.org The ability of PARs to be activated by a diverse range of proteases allows them to function as critical sensors of the extracellular proteolytic environment, translating these signals into specific cellular responses. nih.gov

Biological Significance of PAR2 Activation in Physiological Processes

Protease-Activated Receptor 2 (PAR2) is a key member of the PAR family with significant roles in numerous physiological and pathological conditions. wikipedia.org PAR2 is activated by a variety of serine proteases, most notably trypsin, but also by mast cell tryptase, tissue kallikreins, and coagulation factors VIIa and Xa. nih.gov Upon activation, PAR2 initiates a complex network of intracellular signaling pathways that contribute to its diverse biological functions. cas.czfrontiersin.org

The activation of PAR2 is prominently implicated in inflammation. nih.gov It can induce the release of pro-inflammatory mediators, such as cytokines and chemokines, from various cell types, including epithelial cells and immune cells. frontiersin.orgplos.org This contributes to the recruitment of leukocytes to sites of inflammation and can exacerbate inflammatory responses in conditions like inflammatory bowel disease, arthritis, and skin inflammation. frontiersin.orgnih.gov In the context of the nervous system, PAR2 activation is involved in nociceptive signaling and the development of chronic pain states by sensitizing sensory neurons. cas.cznih.gov

Furthermore, PAR2 plays a role in the cardiovascular system, where its activation on endothelial cells can lead to vasodilation. nih.gov It is also involved in metabolic regulation, with studies suggesting a role for PAR2 in obesity and diabetes. nih.gov In the skin, PAR2 is expressed in keratinocytes and immune cells and is involved in processes such as barrier repair, cell differentiation, and inflammatory skin diseases. frontiersin.orgfrontiersin.org Research has also linked PAR2 activation to cancer progression, including tumor growth, invasion, and metastasis. nih.govplos.org The wide-ranging effects of PAR2 activation underscore its importance as a therapeutic target for a variety of diseases.

Introduction to GB-110 (hydrochloride) as a Nonpeptidic PAR2 Agonist for Research Applications

GB-110 hydrochloride is a potent and orally active nonpeptidic agonist of Protease-Activated Receptor 2 (PAR2). glpbio.commedchemexpress.commedchemexpress.com Unlike endogenous activators or synthetic peptide agonists, which can suffer from instability and poor bioavailability, GB-110 offers a more drug-like profile for studying PAR2 function in vitro and in vivo. nih.govacs.orguq.edu.au Its development marked a significant advancement in the pharmacological toolkit for investigating PAR2 signaling. researchgate.netportlandpress.com

In research settings, GB-110 has been instrumental in elucidating the specific roles of PAR2 in various physiological and pathological processes. For instance, it has been used to probe the mechanisms of PAR2-mediated inflammation, pain, and cancer progression. researchgate.netnih.gov The selectivity of GB-110 for PAR2 over other PAR family members, such as PAR1, allows for more precise interrogation of PAR2-specific pathways. researchgate.netresearchgate.net

GB-110 activates PAR2 by inducing intracellular calcium release, a key signaling event downstream of receptor activation. glpbio.commedchemexpress.comnih.gov Its potency is comparable to that of potent synthetic peptide agonists. medchemexpress.comnih.gov The availability of a stable, nonpeptidic agonist like GB-110 facilitates a deeper understanding of the complex and multifaceted roles of PAR2 in health and disease, and it serves as a valuable tool for the development of novel therapeutics targeting this receptor. nih.govacs.org

Structure

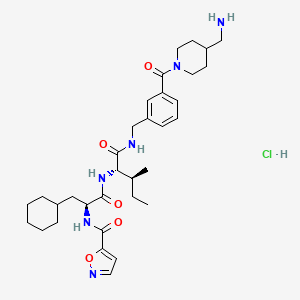

2D Structure

Properties

IUPAC Name |

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVXUZNJSKXTQC-PKPQYKQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49ClN6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Aspects and Synthesis Considerations of Gb 110 Hydrochloride

Synthetic Methodologies for Nonpeptidic PAR2 Agonists

The synthesis of nonpeptidic PAR2 agonists like GB-110 emerged from the need to overcome the limitations of peptide-based ligands, which often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic utility. nih.govresearchgate.net The general strategy involves a rational design approach, starting from the structure of known peptide agonists and systematically replacing amino acid residues with non-peptidic scaffolds that mimic the essential interactions with the receptor. nih.govnih.gov

The development of GB-110 was guided by the structure of the hexapeptide agonist SLIGRL-NH2. nih.gov Researchers focused on replacing the N-terminal serine residue with various heterocyclic moieties and modifying the peptide backbone to enhance stability while retaining or improving agonist activity. nih.govnih.gov This led to the discovery that combining an isoxazole-5-carboxylic acid with cyclohexylalanine and isoleucine connected to a piperidine substituent via a benzylamine linker resulted in a potent PAR2 agonist. nih.gov

The discovery of novel nonpeptidic agonists frequently relies on the synthesis and screening of compound libraries. This approach allows for the systematic exploration of structure-activity relationships (SAR). sci-hub.boxuq.edu.au A common method involves solid-phase synthesis using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support, which facilitates the rapid assembly of a diverse set of related compounds from common building blocks. sci-hub.box

In this process, a core molecular scaffold is established, and various chemical groups are systematically introduced at different positions. uq.edu.au For PAR2 agonists, libraries have been created based on modifications to the hexapeptide motif X-LIGRLI-NH2, where 'X' represents a variety of heterocyclic or aromatic residues. sci-hub.box The resulting compounds are then cleaved from the resin, purified, and evaluated in functional assays, such as measuring intracellular calcium mobilization, to identify candidates with the desired potency and selectivity. nih.govsci-hub.box This iterative process of design, synthesis, and testing allows for the refinement of the chemical structure to optimize its drug-like properties. uq.edu.au

In medicinal chemistry, active pharmaceutical ingredients (APIs) that are weakly basic are often converted into salt forms to improve their physicochemical properties. wikipedia.orgpharmaoffer.com The hydrochloride salt is the most common form, accounting for a large percentage of all basic drug salt formulations. pharmaoffer.com GB-110 is formulated as a hydrochloride salt, which confers several advantages over its free base form. medchemexpress.com

The formation of a hydrochloride salt involves reacting an organic base, typically an amine group within the molecule, with hydrochloric acid. wikipedia.org This acid-base reaction results in the formation of an acid salt. wikipedia.org

The primary motivations for creating hydrochloride salts include:

Enhanced Water Solubility : Many organic bases have low solubility in water. Converting them to a hydrochloride salt generally increases their aqueous solubility, which can improve dissolution in the gastrointestinal tract and facilitate faster absorption into the bloodstream. wikipedia.orgpharmaoffer.com

Improved Stability : Hydrochloride salts are often more chemically stable and have a longer shelf-life than their corresponding free bases. wikipedia.org The salt form can protect reactive functional groups, such as the amine in GB-110, from degradation. wikipedia.org

Simplified Handling and Formulation : The crystalline nature of many hydrochloride salts makes them easier to handle, purify, and formulate into final dosage forms during manufacturing. pharmaoffer.com

Molecular Pharmacology and Mechanism of Action of Gb 110 Hydrochloride

Primary Molecular Target: Protease-Activated Receptor 2 (PAR2)

The principal molecular target for GB-110 (hydrochloride) is the Protease-Activated Receptor 2 (PAR2). medchemexpress.commedchemexpress.com This receptor is a member of the broader family of protease-activated receptors, which are uniquely activated by proteolytic cleavage of their extracellular N-terminus. wikipedia.orgnih.gov

Ligand-Receptor Binding and Activation Kinetics

GB-110 (hydrochloride) functions as an agonist, directly binding to and activating PAR2 to initiate its signaling functions. nih.gov

GB-110 (hydrochloride) has been identified as a potent PAR2 agonist. In studies utilizing HT29 colon cancer cells, GB-110 was shown to selectively induce PAR2-mediated intracellular calcium release with an EC50 value of approximately 0.28 μM. medchemexpress.commedchemexpress.com Another study reported a similar EC50 of about 200 nM in the same cell line. nih.govresearchgate.net

The potency of GB-110 (hydrochloride) has been compared to other known PAR2 agonists in intracellular calcium mobilization assays using HT29 cells. nih.gov GB-110 demonstrates a potency that is roughly equivalent to the peptide agonist 2f-LIGRLO-NH2. nih.gov It is approximately 10-fold more potent than the peptide agonist SLIGRL-NH2. nih.gov However, when compared to the endogenous protease activator, trypsin, GB-110 is about 35-fold less potent. nih.gov

| Agonist | EC50 (nM) in HT29 Cells | pEC50 |

|---|---|---|

| Trypsin | 6 ± 0.5 | 8.2 ± 0.8 |

| 2f-LIGRLO-NH2 | 210 ± 30 | 6.6 ± 0.05 |

| GB-110 | 240 ± 20 | 6.7 ± 0.05 |

| SLIGRL-NH2 | ~2400 | Not Reported |

Downstream Cellular Signaling Cascades Elicited by GB-110 (hydrochloride)

Activation of PAR2 by GB-110 (hydrochloride) triggers specific downstream signaling pathways, with intracellular calcium mobilization being a key event.

In the human colon adenocarcinoma cell line HT29, GB-110 selectively activates PAR2, leading to a measurable release of intracellular Ca²⁺. medchemexpress.comnih.gov This response is a direct consequence of the PAR2 signaling cascade, which, as previously mentioned, involves the Gαq-PLC-IP3 pathway. researchgate.net The agonistic action of GB-110 on PAR2 in these cells has been consistently demonstrated to induce this calcium mobilization. nih.govresearchgate.net

Preclinical Research Methodologies and Findings with Gb 110 Hydrochloride Non Human in Vitro and in Vivo Studies

In Vitro Cellular Assay Systems for PAR2 Agonist Evaluation

A primary method for evaluating the activity of PAR2 agonists is the measurement of intracellular calcium (Ca2+) mobilization following receptor activation. PAR2 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular Ca2+ levels. This cellular response serves as a robust and quantifiable indicator of receptor agonism.

In studies involving GB-110, human colon adenocarcinoma HT-29 cells, which endogenously express PAR2, have been frequently utilized. In these cells, GB-110 has been shown to be a potent agonist, selectively inducing PAR2-mediated intracellular Ca2+ release with a half-maximal effective concentration (EC50) of approximately 0.28 µM (280 nM). medchemexpress.com Comparative studies have demonstrated that GB-110 is equipotent to the peptide agonist 2f-LIGRLO-NH2, and about 10-fold more potent than SLIGRL-NH2. medchemexpress.com However, it is approximately 35-fold less potent than the endogenous activator, trypsin. medchemexpress.com The hydrochloride salt of GB-110 is often used in these assays due to its enhanced water solubility and stability, without altering the biological activity compared to the free base form at equivalent molar concentrations. medchemexpress.com

| Compound | EC50 in HT29 cells (nM) | Relative Potency |

|---|---|---|

| Trypsin | 6 ± 0.5 | Most Potent |

| GB-110 | 240 ± 20 | Equipotent to 2f-LIGRLO-NH2 |

| 2f-LIGRLO-NH2 | 210 ± 30 | Equipotent to GB-110 |

| SLIGRL-NH2 | ~2400 | 10-fold less potent than GB-110 |

Beyond intracellular calcium mobilization, the functional activation of PAR2 by GB-110 has been assessed through other cellular assays, such as receptor internalization studies. Receptor internalization is a crucial mechanism for regulating GPCR signaling and is often mediated by β-arrestins. Following agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor, leading to its endocytosis.

Interestingly, studies have revealed that GB-110 exhibits biased agonism. While it is equipotent to the peptide agonist 2f-LIGRLO-NH2 in inducing calcium release, GB-110 is significantly less potent in promoting PAR2 internalization. nih.gov This suggests that GB-110 may stabilize a receptor conformation that is more favorable for G protein coupling and signaling than for β-arrestin recruitment and subsequent internalization. nih.gov This property of biased agonism is of significant interest as it opens up the possibility of developing pathway-selective PAR2 modulators that could, for example, promote beneficial signaling pathways while avoiding those that lead to adverse effects. The characterization of such biased signaling provides valuable tools for dissecting the complex downstream consequences of PAR2 activation. nih.gov

Non-Human In Vivo Pharmacological Evaluation (Based on PAR2 Modulatory Potential)

The in vivo evaluation of PAR2 agonists like GB-110 requires careful consideration of the animal model and experimental design. Key considerations include the choice of species, the route of administration of the agonist, and the specific endpoints to be measured. Rodent models, such as rats and mice, are commonly used in PAR2 research.

Given that PAR2 activation can lead to rapid receptor desensitization and internalization, the timing of agonist administration and endpoint measurement is critical. For instance, in models of acute inflammation, the agonist is typically administered shortly before or at the same time as the inflammatory stimulus, and the response is measured over a period of hours. researchgate.netmonash.edu The oral activity of GB-110 is a significant advantage for in vivo studies, allowing for systemic administration and evaluation of its effects in various tissues. medchemexpress.com The selection of appropriate positive and negative controls is also crucial. For example, the use of PAR2 antagonists, such as GB88, can confirm that the observed effects of GB-110 are indeed mediated by PAR2. researchgate.netmonash.edu Furthermore, PAR2 knockout animals can be invaluable for definitively establishing the role of the receptor in a particular physiological or pathological process.

The in vivo administration of PAR2 agonists has been instrumental in probing the role of this receptor in various disease models, particularly those involving inflammation and pain.

In models of acute inflammation, such as the rat paw edema model, local administration of GB-110 has been shown to induce a pro-inflammatory response characterized by swelling. researchgate.netmonash.edu This effect can be attenuated by the co-administration of a PAR2 antagonist, confirming the specificity of the response. researchgate.netmonash.edu The carrageenan-induced paw edema model is a standard method for assessing the activity of anti-inflammatory drugs, and the ability of GB-110 to elicit an inflammatory response in this model underscores the pro-inflammatory role of PAR2 activation in this context. researchgate.netcreative-biolabs.com

The role of PAR2 in pain signaling is also well-established. Preclinical models of pain, such as the formalin test or models of neuropathic and visceral pain, are used to investigate the mechanisms of pain and to test the efficacy of analgesic compounds. scirp.orgbiocytogen.comnuchemsciences.com Activation of PAR2 on sensory neurons is known to contribute to nociception and hypersensitivity. While specific studies detailing the use of GB-110 to induce pain in these models are not as prevalent as inflammation studies, the established link between PAR2 activation and pain suggests that GB-110 would be a valuable tool for investigating the specific contribution of non-peptidic agonist-induced PAR2 activation in various pain states.

Implications of Gb 110 Hydrochloride in Biomedical Research

Role as a Mechanistic Probe for Elucidating PAR2 Biology and Physiology

The study of PAR2, a receptor activated by the cleavage of its N-terminus by serine proteases like trypsin and tryptase, has historically been reliant on peptide agonists that mimic the newly exposed N-terminus. nih.govnih.gov However, these peptide-based tools often suffer from low stability and poor bioavailability, limiting their utility in physiological studies. nih.govresearchgate.net GB-110, as a non-peptidic, small molecule agonist, circumvents these issues, offering a more stable and serum-stable tool for probing PAR2 function. nih.govresearchgate.net

A key aspect of GB-110's role as a mechanistic probe is its ability to induce biased signaling. Research has shown that while GB-110 is equipotent to the potent peptide agonist 2f-LIGRLO-NH₂ in activating intracellular calcium release, it is substantially less effective at promoting PAR2 internalization and desensitization. nih.gov For instance, at a concentration of 10 µM, GB-110 can cause full receptor activation and desensitization but only results in about 20% receptor internalization. nih.gov This differential regulation suggests that the conformational changes in PAR2 required for G protein-mediated signaling (leading to calcium release) may be distinct from those required for β-arrestin binding, which typically governs receptor internalization. nih.gov This makes GB-110 an invaluable tool for dissecting these distinct signaling pathways and understanding how different ligands can selectively engage downstream cellular machinery. nih.gov

Utility in Investigating PAR2-Mediated Cellular Processes and Pathways

GB-110 (hydrochloride) has proven to be highly effective in the investigation of specific cellular processes mediated by PAR2. Its primary and most well-characterized effect is the potent activation of PAR2-mediated intracellular calcium (iCa²⁺) mobilization. nih.govnih.gov This has been demonstrated across a variety of human cell lines, establishing GB-110 as a reliable tool for studying this critical signaling event. nih.govresearchgate.net In HT29 colon cancer cells, GB-110 exhibits an EC₅₀ value of approximately 200-280 nM for calcium release, a potency comparable to the strong peptide agonist 2f-LIGRLO-NH₂. nih.govmedchemexpress.commedchemexpress.com

The utility of GB-110 extends to in vivo models, where it has been used to probe the physiological consequences of PAR2 activation, such as inflammation. For example, its administration has been shown to elicit acute paw edema in rats, a classic model of inflammation, which can be inhibited by PAR2 antagonists. nih.govnih.gov The oral activity of GB-110 further enhances its utility in such systemic studies. medchemexpress.commedchemexpress.com

The compound's ability to selectively activate PAR2 over other related receptors, such as PAR1, has been confirmed in receptor desensitization assays, reinforcing its specificity as a research tool. nih.gov

| Agonist | EC₅₀ (nM) for iCa²⁺ Release | Relative Potency |

|---|---|---|

| Trypsin | 6 ± 0.5 | ~35-fold more potent than GB-110 |

| GB-110 | 240 ± 20 | Equipotent with 2f-LIGRLO-NH₂ |

| 2f-LIGRLO-NH₂ | 210 ± 30 | Equipotent with GB-110 |

| SLIGRL-NH₂ | ~2400 | ~10-fold less potent than GB-110 |

Contribution to the Development of Advanced Research Tools for G Protein-Coupled Receptors

The development of GB-110 represents a significant advancement in the creation of sophisticated research tools for studying G protein-coupled receptors (GPCRs), specifically PAR2. scienceopen.comresearchgate.net Prior to the availability of small molecule ligands like GB-110, the field was largely dependent on endogenous proteases and synthetic peptide agonists. researchgate.net These tools, while useful, carried inherent disadvantages such as enzymatic promiscuity (for proteases) and poor pharmacokinetic properties (for peptides), which complicated the interpretation of experimental results. nih.govresearchgate.net

GB-110, as one of the first potent and selective non-peptidic PAR2 agonists, provided a "drug-like" probe with improved stability suitable for a wider range of in vitro and in vivo experiments. researchgate.net Its successful design and synthesis demonstrated the feasibility of creating small molecules that can effectively modulate this challenging GPCR target. researchgate.net

Furthermore, the chemical scaffold of GB-110 served as a foundation for the development of other critical research tools. Notably, structure-activity relationship studies based on the GB-110 agonist structure led to the discovery of the first potent and selective small-molecule PAR2 antagonists, including GB-83 and GB-88. researchgate.netleadingedgeonly.com These antagonists have been instrumental in confirming that the effects observed with GB-110 are indeed PAR2-mediated and have opened up new avenues for investigating the therapeutic potential of PAR2 inhibition. leadingedgeonly.comnih.gov Thus, GB-110 has not only been a valuable tool in its own right but has also catalyzed the creation of a more comprehensive chemical toolbox for the entire PAR2 research community.

Future Research Directions for Gb 110 Hydrochloride

Advanced Structural Biology Approaches to Ligand-Receptor Interactions

Understanding the precise molecular interactions between GB-110 and the PAR2 receptor is fundamental for structure-based drug design. To date, our knowledge of the GB-110 binding site is primarily based on computational modeling and site-directed mutagenesis studies. nih.govresearchgate.net These studies suggest that GB-110 binds to an orthosteric site on PAR2, with key interactions involving specific amino acid residues. nih.govchalmers.se Computational models have been developed that are consistent with experimental data from mutagenesis, providing a hypothetical view of the agonist-bound state. nih.govacs.org

While these models are informative, a significant leap forward will require high-resolution structural data. Therefore, a primary goal for future research is to obtain a co-crystal structure of GB-110 bound to the PAR2 receptor using X-ray crystallography or a cryo-electron microscopy (cryo-EM) structure of the GB-110-PAR2 complex. The recent determination of the cryo-EM structure of PAR2 in complex with the antagonist GB88, a compound derived from GB-110, provides a valuable template and demonstrates the feasibility of this approach. rcsb.org

Obtaining a high-resolution structure of the agonist-bound state would provide several key insights:

Precise Binding Pose: It would reveal the exact orientation and conformation of GB-110 within the binding pocket.

Key Interactions: It would definitively identify the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Conformational Changes: By comparing the agonist-bound structure to antagonist-bound or apo structures, the precise conformational changes in the receptor that lead to G protein activation and downstream signaling can be elucidated.

This structural information will be invaluable for the rational design of next-generation PAR2 modulators with improved potency, selectivity, and desired signaling properties.

Exploration of Novel Therapeutic Hypotheses Driven by PAR2 Agonism in Preclinical Settings

The activation of PAR2 is known to play a role in a diverse range of pathophysiological conditions, making it a compelling therapeutic target. acs.orgchalmers.se GB-110, as a selective and potent PAR2 agonist, is an ideal tool to explore the therapeutic potential of activating this receptor in various preclinical disease models.

Future research should expand on the initial studies in inflammation and investigate other potential therapeutic areas:

Chronic Pain: PAR2 activation is implicated in the sensitization of pain pathways. researchgate.net Preclinical studies using GB-110 could help to further dissect the role of PAR2 in different chronic pain states, such as neuropathic or visceral pain, and determine if PAR2 agonism could, under certain conditions, have analgesic effects or modulate pain processing.

Inflammatory Diseases: While the pro-inflammatory effects of GB-110 have been demonstrated in acute models, the role of PAR2 in chronic inflammatory conditions is more complex. nih.govfrontiersin.org Further preclinical studies in models of inflammatory bowel disease, rheumatoid arthritis, or asthma are warranted to explore the long-term consequences of PAR2 activation and its potential as a therapeutic target. portlandpress.com

Cancer Biology: PAR2 is expressed in various cancer cells and its activation can influence tumor progression, metastasis, and the tumor microenvironment. chalmers.seresearchgate.net The use of GB-110 in preclinical cancer models could help to clarify the context-dependent roles of PAR2 activation in different cancer types and its potential as a target for anti-cancer therapies.

Metabolic and Cardiovascular Diseases: Emerging evidence suggests a role for PAR2 in metabolic and cardiovascular regulation. acs.org Preclinical investigations using GB-110 in models of obesity, diabetes, or atherosclerosis could uncover novel therapeutic avenues for these widespread conditions.

By systematically evaluating the effects of GB-110 in a broad range of preclinical models, researchers can generate new therapeutic hypotheses and provide the necessary validation to advance PAR2-targeted therapies toward clinical development.

Q & A

Q. What is the primary mechanism of action of GB-110 hydrochloride in PAR2-mediated signaling pathways?

this compound acts as a nonpeptidic, orally active agonist of protease-activated receptor 2 (PAR2), selectively inducing intracellular Ca²⁺ release via Gq-protein coupling. Methodologically, its PAR2 specificity is validated through calcium mobilization assays in HT29 colorectal adenocarcinoma cells, with an EC₅₀ of 0.28 μM, and comparison to peptide-based agonists like 2f-LIGRLO-NH₂ . Researchers should confirm PAR2 dependency using siRNA knockdown or antagonist co-treatment (e.g., GB88) to rule out off-target effects.

Q. How do researchers experimentally validate the selective PAR2 agonism of this compound in cellular models?

Standard protocols involve:

- Calcium imaging : Measure intracellular Ca²⁺ flux in PAR2-expressing HT29 cells using fluorescent indicators (e.g., Fluo-4). Include PAR2-negative cell lines as negative controls .

- Dose-response curves : Compare EC₅₀ values across PAR2 agonists (e.g., trypsin, SLIGRL-NH₂) to assess relative potency .

- Antagonist validation : Pre-treat cells with PAR2 antagonists (e.g., GB88) to block GB-110-induced responses .

Q. What considerations guide the selection of HT29 colorectal adenocarcinoma cells for evaluating this compound activity?

HT29 cells endogenously express PAR2 and exhibit robust Ca²⁺ signaling upon activation, making them a standard model for PAR2 agonism studies. Researchers should:

Q. What methodological controls are essential when quantifying intracellular Ca²⁺ flux induced by this compound?

Critical controls include:

- Vehicle controls : Assess solvent effects (e.g., DMSO).

- PAR2-negative cells : Confirm signal specificity.

- Calcium chelators : Use EGTA/BAPTA-AM to distinguish extracellular vs. intracellular Ca²⁺ sources.

- Kinetic monitoring : Capture transient Ca²⁺ spikes (peak within 30–60 seconds post-treatment) .

Advanced Research Questions

Q. How can researchers optimize experimental parameters to resolve discrepancies in reported EC₅₀ values for this compound across different PAR2 activation assays?

Variability in EC₅₀ (e.g., 0.28 μM in HT29 vs. 0.24 μM in HEK293-PAR2 cells) arises from differences in:

Q. What orthogonal validation approaches are recommended to confirm PAR2-specific signaling versus off-target effects when using this compound in complex biological systems?

Combine multiple techniques:

- β-arrestin recruitment assays : Use BRET/TR-FRET to confirm PAR2 downstream signaling.

- Proteomic profiling : Identify GB-110-induced phosphorylation events (e.g., ERK1/2, PKC) via phospho-kinase arrays.

- Gene knockout models : Validate PAR2 dependency in CRISPR-engineered PAR2⁻/⁻ cells .

Q. What strategies enable effective integration of this compound pharmacokinetic data with transcriptomic profiles in preclinical PAR2 pathway analysis?

- Time-course studies : Correlate plasma/tissue concentrations (via LC-MS) with PAR2-regulated gene expression (e.g., IL-8, COX-2) using RNA-seq.

- Dose-ranging experiments : Establish exposure-response relationships for target engagement.

- Multi-omics integration : Combine pharmacokinetic data with phosphoproteomics and metabolomics to map PAR2 signaling nodes .

Q. How should researchers design counter-screening assays to evaluate this compound's cross-reactivity with related protease-activated receptors (e.g., PAR1 or PAR4)?

- Heterologous receptor expression : Test GB-110 activity in PAR1- or PAR4-transfected cells (e.g., CHO-K1).

- Selectivity panels : Screen against GPCR libraries (e.g., Eurofins CEREP) at 10× EC₅₀ concentrations.

- Functional assays : Compare GB-110-induced responses (e.g., IP1 accumulation, ERK phosphorylation) across PAR subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.